N-Benzy N,N-Didesmethyl Trimebutine-d5

Description

Properties

IUPAC Name |

[2-(benzylamino)-3,3,4,4,4-pentadeuterio-2-phenylbutyl] 3,4,5-trimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31NO5/c1-5-27(22-14-10-7-11-15-22,28-18-20-12-8-6-9-13-20)19-33-26(29)21-16-23(30-2)25(32-4)24(17-21)31-3/h6-17,28H,5,18-19H2,1-4H3/i1D3,5D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPPNVWKMCVDPAT-RPIBLTHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)NCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)NCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to N-Benzyl N,N-Didesmethyl Trimebutine-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Benzyl N,N-Didesmethyl Trimebutine-d5, a deuterated analog of a trimebutine metabolite. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds as internal standards in pharmacokinetic and metabolic studies.

Chemical Identity and Properties

N-Benzyl N,N-Didesmethyl Trimebutine-d5 is an isotope-labeled form of N-Benzyl N,N-Didesmethyl Trimebutine, which serves as an intermediate in the synthesis of trimebutine metabolites.[1] Its primary application is as an internal standard for the quantification of trimebutine and its metabolites in various biological matrices using mass spectrometry-based assays.[2] The incorporation of five deuterium atoms provides a distinct mass shift, facilitating accurate measurement without interfering with the chromatographic behavior of the analyte.

Below is a summary of its key chemical and physical properties:

| Property | Value |

| Chemical Name | 3,4,5-Trimethoxybenzoic Acid 2-Phenyl-2-[(phenylmethyl)amino]butyl Ester-d5 |

| Synonyms | N-Benzy N,N-Didesmethyl Trimebutine-d5 |

| CAS Number | 1246820-31-4 |

| Molecular Formula | C₂₇H₂₆D₅NO₅ |

| Molecular Weight | 454.57 g/mol |

| Appearance | Colourless Oil[1] |

| Storage Conditions | 2-8°C Refrigerator[1] |

| Shipping Conditions | Ambient[1] |

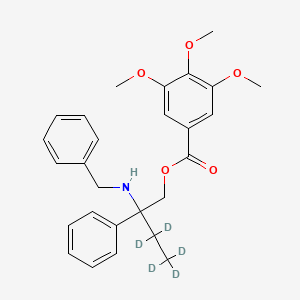

Chemical Structure

The chemical structure of N-Benzyl N,N-Didesmethyl Trimebutine-d5 is depicted below. The five deuterium atoms are typically located on the phenyl group of the 2-phenylbutyl moiety.

Caption: Chemical structure of N-Benzyl N,N-Didesmethyl Trimebutine-d5.

Synthesis Pathway

While a specific, detailed synthesis protocol for N-Benzyl N,N-Didesmethyl Trimebutine-d5 is not publicly available, a plausible synthetic route can be conceptualized based on the synthesis of trimebutine and its metabolites.[3][4] The process would likely involve the use of a deuterated starting material, such as deuterated phenyl Grignard reagent, to introduce the deuterium atoms onto the phenyl ring of the 2-phenylbutyl moiety.

A generalized workflow for the synthesis is outlined below:

Caption: A conceptual workflow for the synthesis of the target molecule.

Experimental Protocols: Analytical Methods

N-Benzyl N,N-Didesmethyl Trimebutine-d5 is primarily used as an internal standard in analytical methods for the quantification of trimebutine and its metabolites in biological samples. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice for such analyses due to its high sensitivity and selectivity.

Sample Preparation: Liquid-Liquid Extraction

A common method for extracting trimebutine and its metabolites from plasma involves liquid-liquid extraction.

Protocol:

-

To 1 mL of plasma sample, add a known concentration of N-Benzyl N,N-Didesmethyl Trimebutine-d5 as the internal standard.

-

Add a suitable organic solvent (e.g., a mixture of n-hexane and isopropanol).

-

Vortex the mixture for 1-2 minutes to ensure thorough mixing.

-

Centrifuge at approximately 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in the mobile phase for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase | A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile |

| Gradient | Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, then return to initial conditions. |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

Mass Spectrometric Conditions (Example):

| Parameter | Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | To be optimized for specific instrumentAnalyte (Trimebutine): e.g., m/z 388.2 -> 165.1Internal Standard (N-Benzyl N,N-Didesmethyl Trimebutine-d5): e.g., m/z 459.3 -> [product ion] |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

Signaling Pathways of Trimebutine

Understanding the mechanism of action of trimebutine provides context for its metabolic studies. Trimebutine's effects on gastrointestinal motility are mediated through its interaction with various receptors and ion channels.

Caption: Simplified signaling pathway for Trimebutine's action.

Conclusion

N-Benzyl N,N-Didesmethyl Trimebutine-d5 is an essential tool for researchers in the field of drug metabolism and pharmacokinetics. Its use as an internal standard allows for the accurate and precise quantification of trimebutine and its metabolites in biological systems. This technical guide provides a foundational understanding of its chemical properties, a conceptual synthesis pathway, and detailed analytical methodologies, which can be adapted and optimized for specific research needs. The contextual information on trimebutine's mechanism of action further aids in the comprehensive understanding of its physiological effects and metabolic fate.

References

An In-depth Technical Guide to the Synthesis of N-Benzyl N,N-Didesmethyl Trimebutine-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for N-Benzyl N,N-Didesmethyl Trimebutine-d5, a deuterated analog of a Trimebutine derivative. This isotopically labeled compound is a valuable tool in pharmaceutical research, particularly in metabolic studies and as an internal standard for analytical applications. This document outlines the synthetic strategy, detailed experimental protocols, and relevant biological context.

Introduction

Trimebutine is a non-competitive spasmolytic agent that acts on the gastrointestinal tract. Its mechanism of action is complex, involving interactions with peripheral mu, kappa, and delta opioid receptors, as well as modulation of gastrointestinal peptide release.[1][2] Trimebutine's effects are mediated through the regulation of ion channels, including L-type calcium channels and potassium channels, which in turn modulates intestinal and colonic motility.[3] The study of Trimebutine's metabolism and pharmacokinetics is crucial for understanding its therapeutic effects and potential drug interactions. Isotopically labeled analogs, such as N-Benzyl N,N-Didesmethyl Trimebutine-d5, are instrumental in these investigations, allowing for precise tracking and quantification in biological matrices.

The synthesis of this specific deuterated compound involves a multi-step process, beginning with commercially available starting materials and incorporating the deuterium label at a late stage to ensure efficiency.

Proposed Synthetic Pathway

The synthesis of N-Benzyl N,N-Didesmethyl Trimebutine-d5 can be logically approached in three main stages, starting from 2-amino-2-phenylbutyric acid. The overall strategy is to first construct the core amino alcohol, followed by esterification, and finally, the introduction of the deuterated benzyl group.

Caption: Proposed synthetic pathway for N-Benzyl N,N-Didesmethyl Trimebutine-d5.

Experimental Protocols

The following protocols are based on established chemical transformations for similar molecules. Optimization may be required to achieve desired yields and purity.

Stage 1: Synthesis of 2-Amino-2-phenylbutanol

The reduction of the carboxylic acid functionality of 2-amino-2-phenylbutyric acid to a primary alcohol yields the key intermediate, 2-amino-2-phenylbutanol.

Materials:

-

2-Amino-2-phenylbutyric acid

-

Borane-tetrahydrofuran complex (BH3·THF) or Lithium aluminum hydride (LiAlH4)

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO3) solution

-

Anhydrous magnesium sulfate (MgSO4)

-

Ethyl acetate

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend 2-amino-2-phenylbutyric acid (1.0 eq) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of borane-tetrahydrofuran complex (excess, e.g., 2.0-3.0 eq) or a suspension of lithium aluminum hydride (excess, e.g., 1.5-2.0 eq) in anhydrous THF to the stirred suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for a specified time (e.g., 4-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess hydride reagent by the slow, dropwise addition of water, followed by a 15% aqueous NaOH solution and then more water.

-

Filter the resulting solid (aluminum or boron salts) and wash thoroughly with THF or ethyl acetate.

-

Combine the organic filtrates, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-amino-2-phenylbutanol.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Stage 2: Synthesis of N,N-Didesmethyl Trimebutine (Esterification)

The amino alcohol intermediate is then esterified with 3,4,5-trimethoxybenzoyl chloride to form the core structure of the target molecule.

Materials:

-

2-Amino-2-phenylbutanol

-

3,4,5-Trimethoxybenzoyl chloride

-

Anhydrous dichloromethane (DCM) or pyridine

-

Triethylamine (Et3N) or 4-Dimethylaminopyridine (DMAP)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Dissolve 2-amino-2-phenylbutanol (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) or DMAP (catalytic amount) in anhydrous DCM.

-

Cool the solution to 0 °C.

-

Add a solution of 3,4,5-trimethoxybenzoyl chloride (1.1 eq) in anhydrous DCM dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours (monitor by TLC).

-

Upon completion, wash the reaction mixture sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N,N-Didesmethyl Trimebutine.

Stage 3: Synthesis of N-Benzyl N,N-Didesmethyl Trimebutine-d5 (N-Benzylation)

The final step is the selective N-benzylation of the primary amine using deuterated benzyl bromide.

Materials:

-

N,N-Didesmethyl Trimebutine

-

Benzyl-d5 bromide

-

Anhydrous acetonitrile or dimethylformamide (DMF)

-

Potassium carbonate (K2CO3) or another suitable base

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To a solution of N,N-Didesmethyl Trimebutine (1.0 eq) in anhydrous acetonitrile, add a base such as potassium carbonate (2.0 eq).

-

Stir the suspension at room temperature for a short period (e.g., 15-30 minutes).

-

Add benzyl-d5 bromide (1.1 eq) to the reaction mixture.

-

Heat the mixture to a moderate temperature (e.g., 50-60 °C) and stir until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the final product by column chromatography on silica gel to yield N-Benzyl N,N-Didesmethyl Trimebutine-d5.

Data Presentation

Starting Materials and Reagents

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Supplier Examples |

| 2-Amino-2-phenylbutyric acid | 5438-07-3 | C10H13NO2 | 179.22 | ≥96% | Sigma-Aldrich, SCBT, Simson Pharma |

| 3,4,5-Trimethoxybenzoyl chloride | 4521-61-3 | C10H11ClO4 | 230.64 | ≥98% | Sigma-Aldrich, TCI, SCBT |

| Benzyl-d5 bromide | 71258-22-5 | C7H2D5Br | 176.07 | ≥98 atom % D | CDN Isotopes, LGC Standards, SCBT |

Product Specifications

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Isotopic Purity |

| N-Benzyl N,N-Didesmethyl Trimebutine-d5 | 1246820-31-4 | C27H26D5NO5 | 454.57 | Typically ≥98 atom % D |

Characterization Data (Predicted)

The following are predicted spectroscopic data based on the structure of N-Benzyl N,N-Didesmethyl Trimebutine-d5 and data from related compounds.

-

¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.40-7.20 (m, 5H, Ar-H of phenyl group), 6.90 (s, 2H, Ar-H of trimethoxybenzoyl group), 4.20 (s, 2H, -OCH₂-), 3.85 (s, 9H, 3 x -OCH₃), 2.50-2.30 (m, 2H, -CH₂-CH₃), 0.90 (t, 3H, -CH₂-CH₃). The signal for the benzylic protons (-N-CH₂-Ar-d5) would be absent or significantly reduced.

-

¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 166.0 (C=O), 153.0 (Ar-C), 142.0 (Ar-C), 138.0 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 127.5 (Ar-CH), 125.0 (Ar-C), 107.0 (Ar-CH), 70.0 (-OCH₂-), 65.0 (quaternary C), 61.0 (-OCH₃), 56.5 (-OCH₃), 52.0 (-N-CH₂-), 30.0 (-CH₂-), 9.0 (-CH₃). The signals for the deuterated benzyl carbons would be observed as multiplets with reduced intensity due to C-D coupling.

-

Mass Spectrometry (ESI+): m/z 455.2 [M+H]⁺. The mass spectrum would show the molecular ion peak corresponding to the deuterated compound. The fragmentation pattern would be indicative of the structure, with characteristic losses of the trimethoxybenzoyl and benzyl-d5 moieties.[4][5]

Biological Context: Signaling Pathways of Trimebutine

Understanding the biological activity of Trimebutine provides context for the application of its deuterated analogs in research.

Caption: Simplified signaling pathways of Trimebutine in the gastrointestinal tract.

Trimebutine exerts its effects through multiple mechanisms. It acts as an agonist on peripheral mu, kappa, and delta opioid receptors, which modulates gastrointestinal motility.[1][2] Additionally, it influences the release of various gastrointestinal peptides, such as motilin, vasoactive intestinal peptide, gastrin, and glucagon.[1] At the cellular level, Trimebutine inhibits L-type Ca²⁺ channels and large-conductance calcium-activated potassium channels (BKCa channels), thereby reducing the influx of extracellular calcium and the efflux of potassium ions.[3] This dual action on ion channels contributes to its ability to normalize bowel function.

Conclusion

The synthesis of N-Benzyl N,N-Didesmethyl Trimebutine-d5 is a feasible multi-step process that provides a crucial tool for advanced pharmaceutical research. The outlined synthetic route and protocols offer a solid foundation for its preparation in a laboratory setting. The use of this and other isotopically labeled compounds will continue to be vital in elucidating the complex pharmacology of drugs like Trimebutine, ultimately contributing to the development of safer and more effective therapies for gastrointestinal disorders.

References

An In-depth Technical Guide to the Physical Properties of N-Benzyl-N,N-Didesmethyl Trimebutine-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of N-Benzyl-N,N-didesmethyl Trimebutine-d5, a deuterated analog of a metabolite of Trimebutine. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and metabolic studies.

Core Physical and Chemical Data

N-Benzyl-N,N-didesmethyl Trimebutine-d5 is a stable isotope-labeled compound used as an analytical standard and in metabolic research. The deuteration provides a distinct mass signature for use in mass spectrometry-based assays.

| Property | Value | Source |

| Chemical Name | 3,4,5-Trimethoxybenzoic Acid 2-Phenyl-2-[(phenylmethyl)amino]butyl Ester-d5 | [1] |

| Molecular Formula | C₂₇H₂₆D₅NO₅ | [1] |

| Molecular Weight | 454.57 g/mol | [1] |

| Appearance | Colourless Oil | [1] |

| Boiling Point | 553.0 ± 39.0 °C at 760 mmHg (Calculated) | [2] |

| Flash Point | 288.2 ± 27.1 °C (Calculated) | [2] |

| Storage Conditions | 2-8°C Refrigerator | [1] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of N-Benzyl-N,N-didesmethyl Trimebutine-d5 are not publicly available. However, standard methodologies for characterizing similar organic compounds are well-established. The following sections outline the general procedures that would be employed.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a high-boiling point liquid like N-Benzyl-N,N-didesmethyl Trimebutine-d5, vacuum distillation is the preferred method to prevent decomposition at elevated temperatures.

Experimental Workflow: Boiling Point Determination

Caption: Workflow for Boiling Point Determination.

Determination of Melting Point

As N-Benzyl-N,N-didesmethyl Trimebutine-d5 is described as a "Colourless Oil," its melting point is below ambient temperature. The determination would require a cryostat.

Experimental Workflow: Low-Temperature Melting Point Determination

Caption: Workflow for Melting Point Determination.

Determination of Solubility

Solubility is a critical parameter for drug development, influencing formulation and bioavailability. It is determined by adding a known amount of the solute to a known amount of a solvent and observing the point of saturation.

Experimental Workflow: Solubility Determination

Caption: Workflow for Solubility Determination.

Metabolic Pathway of Trimebutine

N-Benzyl-N,N-didesmethyl Trimebutine-d5 is a deuterated analog of a metabolite of Trimebutine. Trimebutine undergoes hepatic first-pass metabolism, primarily through N-demethylation. The main active metabolite is N-monodesmethyltrimebutine (nortrimebutine), which can be further demethylated to N,N-didesmethyltrimebutine.[3]

Metabolic Pathway of Trimebutine

Caption: Metabolic Pathway of Trimebutine.

This guide provides the available physical property data for N-Benzyl-N,N-didesmethyl Trimebutine-d5 and outlines standard experimental approaches for their determination. The included diagram illustrates the metabolic context of this compound's parent drug, Trimebutine. This information is intended to support further research and development activities.

References

An In-depth Technical Guide on the Core Mechanism of Action of Trimebutine and its Metabolites

Audience: Researchers, scientists, and drug development professionals.

Preamble: This document details the multi-target mechanism of action of Trimebutine, a gastrointestinal motility regulator. The specific compound named in the query, N-Benzyl N,N-Didesmethyl Trimebutine-d5, is a deuterated isotopic derivative of a Trimebutine intermediate.[1][2] Such labeled compounds are primarily synthesized for use as internal standards in analytical and pharmacokinetic studies, not for direct therapeutic action.[2][3] Therefore, this guide focuses on the pharmacologically active parent drug, Trimebutine, and its principal active metabolite, N-monodesmethyltrimebutine (nor-Trimebutine), which are responsible for the therapeutic effects.[4][5][6]

Core Mechanism of Action

Trimebutine and its primary metabolite, nor-Trimebutine, exhibit a complex and multimodal mechanism of action, establishing the drug as a unique regulatory agent for gastrointestinal (GI) motility. Unlike simple prokinetic or spasmolytic agents, Trimebutine can normalize intestinal function, either stimulating or inhibiting contractility depending on the physiological state.[4][6] This dual function is attributed to its ability to interact with multiple targets within the enteric nervous system and on gastrointestinal smooth muscle cells. The core mechanisms are twofold: modulation of peripheral opioid receptors and direct blockade of key ion channels.[7][8][9]

Modulation of Peripheral Opioid Receptors

The foundational mechanism of Trimebutine's regulatory effect lies in its action as a weak agonist at peripheral opioid receptors—mu (μ), delta (δ), and kappa (κ)—located on the neurons of the myenteric plexus.[5][7][9]

-

Agonist Activity: Both Trimebutine and nor-Trimebutine bind to all three receptor subtypes, though they display a somewhat higher affinity for the μ-receptor.[10][11][12] Their affinity is considerably lower than that of endogenous ligands or classic opioids like morphine.[11][12]

-

Regulatory Effect: This weak, broad-spectrum agonism allows Trimebutine to modulate the release of key enteric neurotransmitters. It can influence the release of excitatory neurotransmitters like acetylcholine and substance P, as well as inhibitory neurotransmitters such as vasoactive intestinal peptide (VIP) and nitric oxide.[5] This modulation helps normalize the timing and strength of peristaltic waves. For instance, Trimebutine can induce a premature phase III of the migrating motor complex (MMC), a key pattern of intestinal housekeeping contractions during fasting.[7][8][13] This action is mediated by peripheral opioid receptors and contributes to its prokinetic effect.[13]

Blockade of Neuronal and Smooth Muscle Ion Channels

In addition to its receptor-mediated effects, Trimebutine directly modulates the activity of several voltage-gated and calcium-activated ion channels, contributing significantly to its spasmolytic and local anesthetic properties.

-

Sodium (Na+) Channel Blockade: Trimebutine and nor-Trimebutine are potent blockers of voltage-gated sodium channels in sensory neurons.[14] This action is the basis for the drug's local anesthetic properties and is crucial for its efficacy in relieving visceral pain associated with functional GI disorders.[5][14] The potency of this block is comparable to that of established local anesthetics.[14]

-

Calcium (Ca2+) Channel Blockade: At higher concentrations (typically >30 µM), Trimebutine inhibits L-type voltage-gated Ca2+ channels on GI smooth muscle cells.[4][15][16] This action reduces the influx of calcium required for muscle contraction, leading to a potent spasmolytic (relaxant) effect.[15][17]

-

Potassium (K+) Channel Blockade: At lower concentrations (typically 1-10 µM), Trimebutine inhibits Ca2+-activated K+ channels (BKca).[4][15][16] The inhibition of this outward potassium current leads to membrane depolarization, which can enhance muscle contractions and contribute to its prokinetic (stimulatory) effect under conditions of hypomotility.[15][18]

This concentration-dependent dual effect on ion channels explains Trimebutine's ability to act as a motility modulator, attenuating hypermotility through Ca2+ channel blockade while enhancing hypomotility via K+ channel blockade.[15][18]

Quantitative Data: Receptor Affinities and Ion Channel Blockade

The following tables summarize the key quantitative parameters for Trimebutine (TMB) and its active metabolite, N-desmethyltrimebutine (NDTMB or nor-TMB).

Table 1: Opioid Receptor Binding Profile

| Compound | Receptor Selectivity Index (μ : δ : κ) | Notes |

|---|---|---|

| Trimebutine (TMB) | 100 : 12 : 14.4 | 30-fold less active than morphine for μ-receptor affinity.[11][12] |

| N-desmethyltrimebutine (NDTMB) | 100 : 32 : 25 | 48-fold less active than morphine for μ-receptor affinity.[11][12] |

| Morphine (Reference) | 100 : 5 : 5 | Pure μ-agonist reference.[11][12] |

Table 2: Ion Channel Binding Affinity and Blockade

| Compound | Target | Assay Type | Value (IC₅₀ / Kᵢ) |

|---|---|---|---|

| Trimebutine (TMB) | Sodium Channel | [³H]batrachotoxin displacement | Kᵢ = 2.66 µM[14] |

| Sodium Current | Patch Clamp (DRG Neurons) | IC₅₀ = 0.83 µM[14] | |

| Potassium Current | Patch Clamp (DRG Neurons) | IC₅₀ ≈ 23 µM[14] | |

| nor-Trimebutine (nor-TMB) | Sodium Channel | [³H]batrachotoxin displacement | Kᵢ = 0.73 µM[14] |

| Sodium Current | Patch Clamp (DRG Neurons) | IC₅₀ = 1.23 µM[14] |

| | Veratridine-induced Glutamate Release | Functional Assay | IC₅₀ = 8.5 µM[14] |

Visualizations: Pathways and Workflows

Signaling Pathway of Trimebutine's Dual Action

Caption: Trimebutine's dual action on enteric neurons and smooth muscle cells.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for determining opioid receptor binding affinity.

Key Experimental Protocols

Protocol: Radioligand Competition Binding Assay

This protocol outlines the methodology used to determine the binding affinity (Kᵢ) of Trimebutine and its metabolites for opioid receptors.

-

Membrane Preparation:

-

Harvest tissue rich in the target receptor (e.g., guinea pig brain for a mix of opioid receptors).[11]

-

Homogenize the tissue in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 48,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspension and re-centrifugation to remove endogenous ligands.

-

Resuspend the final pellet in the assay buffer and determine protein concentration (e.g., via Bradford assay).

-

-

Binding Assay:

-

In a series of tubes, combine the prepared membrane suspension, a specific radioligand (e.g., [³H]DAMGO for μ-receptors, [³H]DPDPE for δ-receptors, or [³H]U-69593 for κ-receptors), and varying concentrations of the unlabeled test compound (Trimebutine).

-

Include control tubes for total binding (no competitor) and non-specific binding (excess of a potent non-radioactive ligand).

-

Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which traps the membranes with bound radioligand.

-

Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

-

Place the filters into scintillation vials with scintillation cocktail.

-

Quantify the radioactivity trapped on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor (Trimebutine) concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of Trimebutine that inhibits 50% of specific radioligand binding).

-

Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the radioligand concentration and Kₐ is its affinity for the receptor.

-

Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the method for measuring the direct effects of Trimebutine on ion channel currents in isolated cells.

-

Cell Preparation:

-

Isolate target cells, such as dorsal root ganglion (DRG) neurons for studying sodium channels involved in nociception, or colonic smooth muscle cells for Ca2+ and K+ channels.[14][16]

-

Enzymatically dissociate the tissue (e.g., using collagenase and trypsin) to obtain single cells.

-

Plate the cells on glass coverslips and allow them to adhere.

-

-

Electrophysiological Recording:

-

Mount a coverslip with cells onto the stage of an inverted microscope.

-

Perfuse the cells with an external solution containing physiological ion concentrations.

-

Fabricate a glass micropipette (patch pipette) with a tip diameter of ~1-2 µm and fill it with an internal solution mimicking the cell's cytoplasm.

-

Under microscopic guidance, carefully bring the pipette into contact with a cell membrane to form a high-resistance seal (a "giga-seal").

-

Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the "whole-cell" configuration, which allows electrical access to the entire cell membrane.

-

-

Data Acquisition:

-

Using a patch-clamp amplifier, clamp the cell membrane potential at a holding value (e.g., -80 mV).

-

Apply specific voltage-step protocols to elicit the desired ion currents (e.g., step to 0 mV to activate Na+ or Ca2+ channels; step to +60 mV to activate K+ channels).

-

Record the resulting currents in a baseline condition.

-

Perfuse the cell with the external solution now containing a known concentration of Trimebutine and repeat the voltage-step protocol.

-

Record currents at several different drug concentrations to establish a dose-response relationship.

-

-

Data Analysis:

-

Measure the peak amplitude of the ion currents before and after drug application.

-

Calculate the percentage of current inhibition for each Trimebutine concentration.

-

Plot the percentage inhibition against the logarithm of the drug concentration and fit the data to a dose-response curve to determine the IC₅₀ value for channel blockade.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. clearsynth.com [clearsynth.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. What is the mechanism of Trimebutine Maleate? [synapse.patsnap.com]

- 6. Trimebutine | C22H29NO5 | CID 5573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Trimebutine - Wikipedia [en.wikipedia.org]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Trimebutine: mechanism of action, effects on gastrointestinal function and clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The opioid receptor selectivity for trimebutine in isolated tissues experiments and receptor binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Interactions of trimebutine with guinea-pig opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. [Effects of trimebutine on motility of the small intestine in humans] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacological properties of trimebutine and N-monodesmethyltrimebutine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Trimebutine as a modulator of gastrointestinal motility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effects of trimebutine maleate on colonic motility through Ca²+-activated K+ channels and L-type Ca²+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Trimebutine as a modulator of gastrointestinal motility | Semantic Scholar [semanticscholar.org]

- 18. researchgate.net [researchgate.net]

Technical Guide: N-Benzyl N,N-Didesmethyl Trimebutine-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of N-Benzyl N,N-Didesmethyl Trimebutine-d5, a deuterated analog of a metabolite of Trimebutine. Trimebutine is a spasmolytic agent used in the treatment of irritable bowel syndrome (IBS) and other gastrointestinal motility disorders.[1][2] Isotope-labeled compounds, such as N-Benzyl N,N-Didesmethyl Trimebutine-d5, are crucial tools in pharmaceutical research, particularly in pharmacokinetic studies, as internal standards for analytical quantification, and in the synthesis of metabolites.[3] This document details the available technical data, relevant experimental protocols, and metabolic pathways associated with Trimebutine and its derivatives.

Core Data Presentation

The following table summarizes the key quantitative and physical data for N-Benzyl N,N-Didesmethyl Trimebutine-d5.

| Parameter | Value | Reference |

| CAS Number | 1246820-31-4 | [4] |

| Molecular Formula | C₂₇H₂₆D₅NO₅ | [5] |

| Molecular Weight | 454.57 g/mol | [4][5] |

| Synonyms | 3,4,5-Trimethoxybenzoic Acid 2-Phenyl-2-[(phenylmethyl)amino]butyl Ester-d5 | [4] |

| Physical Form | Not specified, commercially available | |

| Applications | Isotope-labeled analog of N-Benzyl N,N-Didesmethyl Trimebutine, an intermediate in the preparation of Trimebutine metabolites.[4] Used as an analytical standard for HPLC.[3] |

Metabolic Pathway of Trimebutine

Trimebutine undergoes extensive first-pass metabolism in the liver. The primary metabolic pathway involves sequential N-demethylation and hydrolysis of the ester bond. The main active metabolite is N-monodesmethyltrimebutine (nortrimebutine), which is further demethylated to N-didesmethyltrimebutine.[1][2][6] These metabolites, along with products of ester hydrolysis, are then conjugated and primarily excreted renally.[1][6]

References

N-Benzy N,N-Didesmethyl Trimebutine-d5 molecular weight

An In-depth Technical Guide on the Molecular Weight of N-Benzyl N,N-Didesmethyl Trimebutine-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular weight of N-Benzyl N,N-Didesmethyl Trimebutine-d5, a deuterated analog of a Trimebutine metabolite. This document is intended for researchers, scientists, and professionals in the field of drug development and metabolism studies.

Introduction

N-Benzyl N,N-Didesmethyl Trimebutine is a metabolite of Trimebutine, a drug used to treat irritable bowel syndrome and other gastrointestinal disorders. The deuterated version, N-Benzyl N,N-Didesmethyl Trimebutine-d5, is a valuable tool in analytical and metabolic research. The incorporation of five deuterium atoms into the molecule provides a stable isotopic label, which is essential for quantitative analysis using mass spectrometry.

Molecular Structure and Isotopic Labeling

The chemical structure of N-Benzyl N,N-Didesmethyl Trimebutine consists of a core structure with a benzyl group and two desmethyl groups. In the deuterated analog, five hydrogen atoms are replaced by deuterium atoms. This substitution increases the molecular weight of the compound by a predictable amount, allowing for its differentiation from the endogenous, non-labeled compound in biological samples.

Determination of Molecular Weight

The molecular weight of N-Benzyl N,N-Didesmethyl Trimebutine-d5 is determined by the sum of the atomic weights of all atoms in its molecular formula (C27H26D5NO5). The key to understanding its molecular weight lies in the mass difference between hydrogen and its heavier isotope, deuterium.

Key Quantitative Data

The following table summarizes the molecular weights of the relevant compounds and isotopes.

| Compound/Isotope | Molecular Formula | Molecular Weight ( g/mol ) |

| N-Benzyl N,N-Didesmethyl Trimebutine | C27H31NO5 | 449.54[1][2] |

| N-Benzyl N,N-Didesmethyl Trimebutine-d5 | C27H26D5NO5 | 454.57 [3] |

| Hydrogen (Protium) | H | ~1.008 |

| Deuterium | D or ²H | ~2.014[4][5][6] |

Experimental Protocols

While specific experimental protocols for the synthesis and analysis of N-Benzyl N,N-Didesmethyl Trimebutine-d5 are proprietary to the manufacturer, the general methodologies for determining molecular weight are well-established.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is the primary technique used to confirm the molecular weight of isotopically labeled compounds. This method provides a highly accurate mass measurement, allowing for the verification of the elemental composition and the successful incorporation of the deuterium labels.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the molecule and to verify the positions of the deuterium labels. The absence of signals at specific chemical shifts in the ¹H NMR spectrum, coupled with the corresponding signals in the ²H NMR spectrum, confirms the location of deuteration.

Signaling Pathways and Logical Relationships

The following diagram illustrates the relationship between Trimebutine, its non-deuterated metabolite, and the deuterated analog.

Caption: Relationship between Trimebutine and its metabolites.

Conclusion

The molecular weight of N-Benzyl N,N-Didesmethyl Trimebutine-d5 is a critical parameter for its use as an internal standard in quantitative bioanalytical assays. The precise mass difference between the deuterated and non-deuterated forms allows for accurate and sensitive quantification of Trimebutine metabolites in complex biological matrices. This technical guide provides the essential molecular weight information and contextual understanding for researchers in the field.

References

- 1. N-Benzy N,N-Didesmethyl Trimebutine | LGC Standards [lgcstandards.com]

- 2. allmpus.com [allmpus.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Deuterium - Wikipedia [en.wikipedia.org]

- 5. Deuterium | Definition, Symbol, Production, & Facts | Britannica [britannica.com]

- 6. Deuterium(.) | H | CID 5460635 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Metabolism of Trimebutine and the Role of N-Benzy N,N-Didesmethyl Trimebutine-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolism of trimebutine, a gastrointestinal motility regulator. It details the metabolic pathways, pharmacokinetic parameters of the parent drug and its key metabolites, and the analytical methodologies employed for their quantification. A special focus is given to the use of the deuterated internal standard, N-Benzy N,N-Didesmethyl Trimebutine-d5, in bioanalytical assays. This document is intended to serve as a valuable resource for professionals involved in drug metabolism research and development.

Introduction to Trimebutine

Trimebutine, chemically known as (±)-2-(dimethylamino)-2-phenylbutyl 3,4,5-trimethoxybenzoate, is a noncompetitive spasmolytic agent that modulates intestinal and colonic motility.[1][2] It is widely used in the treatment of irritable bowel syndrome (IBS) and other functional gastrointestinal disorders.[1][2] Trimebutine exerts its pharmacological effects through a complex mechanism involving agonist actions on peripheral mu (µ), kappa (κ), and delta (δ) opioid receptors, as well as modulation of ion channels in gastrointestinal smooth muscle cells.[1][3]

Trimebutine Metabolism

Trimebutine undergoes extensive first-pass metabolism in the liver, leading to the formation of several metabolites. The primary metabolic pathways are N-demethylation and hydrolysis of the ester bond.[1] Due to this high first-pass effect, the concentration of the parent drug in plasma is often very low or undetectable, making its principal active metabolite, N-desmethyltrimebutine (nor-trimebutine), a key analyte in pharmacokinetic studies.[4][5]

The main metabolites of trimebutine include:

-

N-desmethyltrimebutine (nor-trimebutine): The primary active metabolite.[1]

-

N-didesmethyltrimebutine: A secondary metabolite formed from nor-trimebutine.[1]

-

2-dimethylamino-2-phenylbutan-1-ol, 2-methylamino-2-phenylbutan-1-ol, and 2-amino-2-phenylbutan-1-ol: Formed via hydrolysis of the ester bond of trimebutine and its desmethylated metabolites.

-

3,4,5-trimethoxybenzoic acid (TMBA): Formed by the hydrolysis of the ester linkage.[6]

-

Glucuronide and sulfate conjugates: Trimebutine and its metabolites can also be further metabolized through conjugation reactions.[1]

The metabolism of trimebutine is primarily mediated by cytochrome P450 (CYP) enzymes, with studies indicating a significant role for CYP3A4.[7] Trimebutine has also been shown to be a competitive inhibitor of CYP3A4 and CYP2D6.[7]

Diagram of Trimebutine Metabolism

Pharmacokinetics of Trimebutine and its Metabolites

The pharmacokinetic properties of trimebutine and its metabolites have been investigated in several studies. The following tables summarize the key pharmacokinetic parameters observed in healthy human volunteers after oral administration.

Table 1: Pharmacokinetic Parameters of Trimebutine and N-desmethyltrimebutine (nor-trimebutine)

| Analyte | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Reference |

| Trimebutine | 200 mg | Low/Undetectable | ~0.80 | - | ~2.77 | [1] |

| nor-trimebutine | 100 mg | 1023.99 ± 587.57 | - | 7221.15 ± 3211.97 (AUC0-36) | - | [8] |

| nor-trimebutine | 200 mg | - | 1-2 | - | - | [9] |

Table 2: Pharmacokinetic Parameters of Other Trimebutine Metabolites

| Analyte | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Reference |

| N-didesmethyltrimebutine | 200 mg | - | - | - | - | Data not consistently reported |

| 3,4,5-trimethoxybenzoic acid (TMBA) | 200 mg | - | - | - | - | Data not consistently reported |

Note: Pharmacokinetic data for N-didesmethyltrimebutine and TMBA are not as extensively reported as for nor-trimebutine.

Experimental Protocols

In Vitro Metabolism of Trimebutine using Human Liver Microsomes

This protocol provides a general framework for assessing the in vitro metabolism of trimebutine.

Objective: To determine the metabolic stability and identify the metabolites of trimebutine in human liver microsomes.

Materials:

-

Trimebutine

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN) or other suitable organic solvent for quenching

-

Internal standard (e.g., this compound)

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of trimebutine in a suitable solvent (e.g., DMSO, methanol).

-

In a microcentrifuge tube, pre-incubate trimebutine (final concentration typically 1-10 µM) with human liver microsomes (e.g., 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Transfer the supernatant to a new tube or vial for LC-MS/MS analysis.

-

Analyze the samples for the disappearance of the parent compound (trimebutine) and the formation of metabolites.

Data Analysis:

-

Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) of trimebutine.

-

Identify metabolites by comparing their mass spectra with those of reference standards or by using high-resolution mass spectrometry for structure elucidation.

Diagram of In Vitro Metabolism Experimental Workflow

Bioanalytical Method for Trimebutine and Metabolites in Human Plasma using LC-MS/MS

This section outlines a typical LC-MS/MS method for the simultaneous quantification of trimebutine and its metabolites in human plasma. The method should be validated according to regulatory guidelines (e.g., FDA, EMA).

Sample Preparation:

-

To a 100 µL aliquot of human plasma, add the internal standard solution (e.g., this compound in methanol).

-

Perform protein precipitation by adding a suitable volume of acetonitrile.

-

Vortex mix and centrifuge the samples.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

Liquid Chromatography:

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typical.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

-

Injection Volume: 5-20 µL.

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive mode is generally used for trimebutine and its N-demethylated metabolites.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive quantification. The precursor-to-product ion transitions for each analyte and the internal standard are monitored.

Table 3: Example MRM Transitions for Trimebutine and its Metabolites

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Trimebutine | 388.0 | 343.0 |

| N-desmethyltrimebutine | 374.0 | 195.0 |

| N-didesmethyltrimebutine | 360.0 | - |

| This compound (IS) | - | - |

Note: Specific MRM transitions for N-didesmethyltrimebutine and the deuterated internal standard would need to be optimized during method development.

The Role of this compound

This compound is a stable isotope-labeled analog of a trimebutine metabolite. It serves as an ideal internal standard (IS) for the quantification of trimebutine and its metabolites in biological matrices by LC-MS/MS.

The use of a stable isotope-labeled IS is considered the gold standard in bioanalysis because it co-elutes with the analyte and has very similar physicochemical properties, thus compensating for variations in sample preparation, chromatography, and ionization efficiency. The mass difference due to the deuterium atoms allows for its differentiation from the unlabeled analyte by the mass spectrometer.

Pharmacodynamic Mechanisms and Signaling Pathways

Trimebutine's therapeutic effects are mediated through its interaction with opioid receptors and ion channels in the gastrointestinal tract.

Opioid Receptor Modulation

Trimebutine and its active metabolite, nor-trimebutine, act as agonists at µ, δ, and κ opioid receptors on myenteric and submucosal neurons.[3] This interaction modulates the release of neurotransmitters, leading to a regulation of intestinal motility. The agonistic effect on µ and δ receptors is generally prokinetic, while the effect on κ receptors is inhibitory. This dual action is thought to contribute to trimebutine's ability to normalize bowel function.

Diagram of Trimebutine's Action on Opioid Receptors

Ion Channel Modulation

Trimebutine also directly affects ion channels in gastrointestinal smooth muscle cells, which contributes to its spasmolytic and motility-regulating properties.[1] It has been shown to:

-

Inhibit L-type calcium channels: This action reduces calcium influx into smooth muscle cells, leading to muscle relaxation and reduced contractions, particularly at higher concentrations.[1]

-

Inhibit potassium channels: Trimebutine can block voltage-dependent and calcium-activated potassium channels, which can lead to membrane depolarization and increased muscle excitability at lower concentrations.[1]

This concentration-dependent dual effect on ion channels further explains trimebutine's ability to both stimulate and inhibit gastrointestinal motility.

Diagram of Trimebutine's Action on Ion Channels

Conclusion

The metabolism of trimebutine is a complex process involving multiple enzymatic pathways, leading to the formation of several metabolites, with nor-trimebutine being the principal active species. Understanding the pharmacokinetics of trimebutine and its metabolites is crucial for optimizing its therapeutic use and ensuring patient safety. The development and validation of robust bioanalytical methods, utilizing appropriate internal standards like this compound, are essential for accurate pharmacokinetic characterization. Furthermore, a thorough understanding of trimebutine's pharmacodynamic mechanisms at opioid receptors and ion channels provides a basis for its clinical efficacy in a range of gastrointestinal motility disorders. This technical guide serves as a foundational resource for researchers and drug development professionals working with this important therapeutic agent.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. scribd.com [scribd.com]

- 3. Interactions of trimebutine with guinea-pig opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sphinxsai.com [sphinxsai.com]

- 5. Pharmacokinetics and bioequivalence of two trimebutine formulations in healthy volunteers using desmethyl-trimebutine levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Inhibitory Effects of Gastrointestinal Drugs on CYP Activities in Human Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetic and bioequivalence evaluation of two formulations of 100 mg trimebutine maleate (Recutin and Polybutin) in healthy male volunteers using the LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. latamjpharm.org [latamjpharm.org]

Role of N-Benzy N,N-Didesmethyl Trimebutine-d5 in pharmacology

An In-depth Technical Guide on the Role of N-Benzyl-N,N-didesmethyl Trimebutine-d5 in Pharmacology

Executive Summary

This technical guide delineates the role of N-Benzyl-N,N-didesmethyl Trimebutine-d5 in modern pharmacology. Contrary to being a direct therapeutic agent, its primary and critical function is as a stable isotope-labeled internal standard for the precise quantification of Trimebutine's pharmacologically active metabolites. The actual biological effects are elicited by its non-deuterated analogue, N-desmethyltrimebutine (nor-TMB), the principal active metabolite of the gastrointestinal motility regulator, Trimebutine. This document details the pharmacology of N-desmethyltrimebutine, the metabolic pathways of Trimebutine, and the analytical methodologies where the deuterated standard is indispensable.

The Pharmacological Agent: N-desmethyltrimebutine

Trimebutine undergoes extensive first-pass metabolism in the liver, with N-desmethyltrimebutine (nor-TMB) being the main metabolite responsible for its therapeutic effects on the colon.[1][2] Like its parent compound, nor-TMB exhibits a complex, multimodal mechanism of action, primarily modulating gastrointestinal smooth muscle activity. Its effects are mediated through interactions with opioid receptors and various ion channels.

Mechanism of Action: Opioid Receptor Modulation

Both Trimebutine and N-desmethyltrimebutine act as weak agonists at peripheral opioid receptors.[3] Their activity is not highly selective, showing affinity for μ (mu), δ (delta), and κ (kappa) receptor subtypes, which are prevalent throughout the myenteric plexus of the gut.[4] This interaction with opioid receptors is central to Trimebutine's ability to normalize bowel function, stimulating hypotonic muscles and relaxing hypertonic ones. N-desmethyltrimebutine shows a relatively higher affinity for the μ-receptor subtype compared to Trimebutine.[5] The activation of these peripheral receptors is believed to mediate the observed effects on gastrointestinal motility.[4]

Mechanism of Action: Ion Channel Activity

Beyond opioid receptors, N-desmethyltrimebutine also exerts significant effects on ion channels, contributing to its spasmolytic and local anesthetic properties.

-

Sodium Channels: Both Trimebutine and nor-TMB block voltage-gated sodium channels in sensory neurons. This action is comparable to local anesthetics like bupivacaine and is thought to contribute to the visceral pain relief seen in conditions like Irritable Bowel Syndrome (IBS).[6]

-

Calcium and Potassium Channels: Trimebutine's dual function (stimulation or inhibition of contractions) is linked to its effects on Ca2+ and K+ currents. At high concentrations, it inhibits L-type Ca2+ channels, reducing calcium influx and leading to muscle relaxation.[1][2][3] Conversely, it can also inhibit outward K+ currents, which can induce muscle contractions.[2]

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters for Trimebutine and its active metabolite, N-desmethyltrimebutine (nor-TMB).

Table 1: Receptor and Ion Channel Binding Affinity

| Compound | Target | Parameter | Value (µM) | Species | Reference |

| Trimebutine (TMB) | Sodium Channels | Ki | 2.66 ± 0.15 | Rat | [6] |

| N-desmethyltrimebutine | Sodium Channels | Ki | 0.73 ± 0.02 | Rat | [6] |

| Trimebutine (TMB) | Sodium Currents | IC50 | 0.83 ± 0.09 | Rat | [6] |

| N-desmethyltrimebutine | Sodium Currents | IC50 | 1.23 ± 0.19 | Rat | [6] |

| N-desmethyltrimebutine | Glutamate Release | IC50 | 8.5 | Rat | [6] |

| Trimebutine (TMB) | Guinea Pig Ileum (μ-opioid) | IC50 | 0.75 | Guinea Pig | [4] |

| Trimebutine (TMB) | Rabbit Vas Deferens (κ-opioid) | IC50 | 7.1 | Rabbit | [4] |

| Trimebutine (TMB) | Mouse Vas Deferens (δ-opioid) | IC50 | 39 | Mouse | [4] |

Table 2: Pharmacokinetic Parameters of N-desmethyltrimebutine (after 200 mg oral Trimebutine dose)

| Parameter | Value | Unit | Population | Reference |

| Tmax (Time to Peak) | 0.80 | hours | Healthy Volunteers | [1][2] |

| T1/2 (Elimination Half-life) | ~2.77 | hours | Healthy Volunteers | [2] |

| Cmax (Peak Concentration) | Varies | ng/mL | Healthy Volunteers | [7] |

Metabolic Pathway of Trimebutine

Trimebutine is rapidly and extensively metabolized. The primary pathways involve N-demethylation and ester hydrolysis.[1][8] N-demethylation produces the main active metabolite, N-desmethyltrimebutine (nor-TMB), which can be further demethylated to N-didesmethyltrimebutine.[1][2]

Caption: Metabolic fate of Trimebutine.

The Analytical Role of N-Benzyl-N,N-didesmethyl Trimebutine-d5

The definitive role of N-Benzyl-N,N-didesmethyl Trimebutine-d5 is as a stable isotope-labeled internal standard (SIL-IS) in bioanalytical assays, particularly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[9]

Principle of SIL-IS in LC-MS/MS

In quantitative mass spectrometry, an internal standard is a compound added in a known amount to samples, calibrators, and controls.[10] Its purpose is to correct for the loss of analyte during sample preparation and for variations in instrument response.[11] A SIL-IS, like the d5-labeled metabolite, is the "gold standard" for internal standards.[10][12]

Key advantages include:

-

Chemical and Physical Similarity: It behaves almost identically to the non-labeled analyte during extraction, chromatography, and ionization.[12]

-

Co-elution: It elutes from the chromatography column at the same time as the analyte, ensuring it experiences the same matrix effects (ion suppression or enhancement).[13]

-

Mass Differentiation: Its deuterium atoms give it a higher mass, allowing the mass spectrometer to distinguish it from the target analyte.[10]

This allows for highly accurate and precise quantification by calculating the ratio of the analyte's response to the internal standard's response.[12]

Experimental Protocols

Protocol: Quantification of Trimebutine Metabolites in Human Plasma via LC-MS/MS

This protocol is a representative methodology based on published methods for the analysis of Trimebutine and its metabolites.[14][15][16][17]

Objective: To determine the concentration of N-desmethyltrimebutine in human plasma samples using N-Benzyl-N,N-didesmethyl Trimebutine-d5 as an internal standard.

1. Materials and Reagents:

-

Human plasma (with K2-EDTA anticoagulant)

-

Reference standards: N-desmethyltrimebutine

-

Internal Standard (IS): N-Benzyl-N,N-didesmethyl Trimebutine-d5

-

Acetonitrile (HPLC grade)

-

Formic Acid (LC-MS grade)

-

Water (Ultrapure)

2. Sample Preparation (Protein Precipitation):

-

a. Thaw plasma samples, calibrators, and quality control (QC) samples at room temperature.

-

b. To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the IS working solution (e.g., 100 ng/mL in 50% methanol). Vortex briefly.

-

c. Add 150 µL of acetonitrile (protein precipitation agent).

-

d. Vortex vigorously for 1 minute to precipitate plasma proteins.

-

e. Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated protein.

-

f. Transfer 100 µL of the clear supernatant to an autosampler vial.

-

g. Dilute with 100 µL of water containing 0.1% formic acid.

-

h. Inject 5-10 µL into the LC-MS/MS system.

3. LC-MS/MS Conditions:

-

LC System: UPLC/HPLC system (e.g., Waters Acquity, Shimadzu Nexera).

-

Column: C18 reverse-phase column (e.g., Sun Fire C18, 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient: Start at 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, return to 10% B and re-equilibrate. (Total run time ~5 minutes).

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000, Waters Xevo TQ-S).

-

Ionization Source: Electrospray Ionization (ESI), Positive Mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

N-desmethyltrimebutine Transition: e.g., m/z 374.0 → 195.0[16]

-

Internal Standard (d5) Transition: e.g., m/z 379.0 → 200.0 (hypothetical, based on a +5 Da shift)

-

4. Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the Peak Area Ratio (Analyte Area / IS Area).

-

Construct a calibration curve by plotting the Peak Area Ratio versus the nominal concentration of the calibrators using a weighted (1/x²) linear regression.

-

Determine the concentration of the analyte in unknown samples and QCs by interpolating their Peak Area Ratios from the calibration curve.

Caption: Bioanalytical workflow for metabolite quantification.

Conclusion

N-Benzyl-N,N-didesmethyl Trimebutine-d5 occupies a crucial, albeit indirect, role in pharmacology. It is not a therapeutic agent but an essential analytical tool. Its existence enables researchers and drug development professionals to accurately perform pharmacokinetic and toxicokinetic studies on Trimebutine. The pharmacological activity resides with the non-deuterated metabolite, N-desmethyltrimebutine, which modulates gastrointestinal motility through a complex interplay with opioid receptors and ion channels. Therefore, the deuterated compound is indispensable for understanding the behavior and efficacy of the active drug substance in vivo, ensuring data integrity and reliability in clinical and non-clinical studies.

References

- 1. Trimebutine | C22H29NO5 | CID 5573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Trimebutine - Wikipedia [en.wikipedia.org]

- 4. [Mode of action of trimebutine: involvement if opioid receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Interactions of trimebutine with guinea-pig opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological properties of trimebutine and N-monodesmethyltrimebutine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. latamjpharm.org [latamjpharm.org]

- 8. Studies of metabolic pathways of trimebutine by simultaneous administration of trimebutine and its deuterium-labeled metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. clearsynth.com [clearsynth.com]

- 10. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 11. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 12. resolvemass.ca [resolvemass.ca]

- 13. texilajournal.com [texilajournal.com]

- 14. [PDF] A novel gradient LC-MS/MS method for simultaneous determination of trimebutine maleate and its two metabolites in human plasma | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine by On-Line Turbulent Flow Coupled with Liquid Chromatography-Tandem Mass Spectrometry in Human Plasma: Application to a Fatal Poisoning Case with Toxicokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. lifesciencesite.com [lifesciencesite.com]

Methodological & Application

Application Note: Quantitative Analysis of Trimebutine in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of trimebutine in human plasma. The assay employs a stable isotope-labeled internal standard, N-Benzyl N,N-Didesmethyl Trimebutine-d5, to ensure high accuracy and precision. Sample preparation is achieved through a straightforward liquid-liquid extraction procedure. Chromatographic separation is performed on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. The method was validated over a linear range of 0.5 to 500 ng/mL and demonstrated excellent performance in terms of precision, accuracy, and recovery, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Trimebutine, 2-(dimethylamino)-2-phenylbutyl 3,4,5-trimethoxybenzoate, is a non-competitive spasmolytic agent that regulates intestinal motility.[1] It is widely used for the treatment of irritable bowel syndrome (IBS) and other functional gastrointestinal disorders.[2] Trimebutine undergoes extensive first-pass metabolism in the liver, primarily through N-demethylation to its main active metabolite, N-monodesmethyltrimebutine (nortrimebutine), and subsequently to N-didesmethyltrimebutine.[3][4]

Given its extensive metabolism and the pharmacological activity of its metabolites, a sensitive and selective analytical method is crucial for accurately characterizing its pharmacokinetic profile. This document provides a detailed protocol for the quantitative analysis of trimebutine in human plasma using LC-MS/MS, a technique renowned for its high sensitivity and specificity.[5] The use of a deuterated analog of a key metabolite as an internal standard (IS) ensures reliable quantification by correcting for variations during sample processing and analysis.

Metabolic Pathway of Trimebutine

Trimebutine is metabolized via two primary pathways: N-demethylation and ester hydrolysis. The N-demethylation pathway is often the initial and predominant route.[6][7]

Caption: Primary N-demethylation pathway of Trimebutine.

Experimental Protocols

Materials and Reagents

-

Analytes: Trimebutine Maleate (Reference Standard)

-

Internal Standard: N-Benzyl N,N-Didesmethyl Trimebutine-d5 (IS)

-

Solvents: HPLC-grade Methanol, Acetonitrile, and Water; Formic Acid (LC-MS grade)

-

Reagents: Ammonium Acetate, Methyl tert-butyl ether (MTBE)

-

Biological Matrix: Drug-free human plasma (K2-EDTA)

Instrumentation

-

LC System: Shimadzu Nexera X2 or equivalent UHPLC system

-

MS System: SCIEX Triple Quad™ 5500 or equivalent tandem mass spectrometer with an electrospray ionization (ESI) source.

-

Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent.

LC-MS/MS Method

Table 1: Chromatographic Conditions

| Parameter | Condition |

| Column | Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 x 50 mm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 0-0.5 min (10% B), 0.5-2.5 min (10-90% B), 2.5-3.0 min (90% B), 3.1-4.0 min (10% B) |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Autosampler Temp | 10 °C |

| Run Time | 4.0 minutes |

Table 2: Mass Spectrometer Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| IonSpray Voltage | 5500 V |

| Source Temperature | 500 °C |

| Curtain Gas (CUR) | 35 psi |

| Collision Gas (CAD) | Medium |

| Ion Source Gas 1 (GS1) | 50 psi |

| Ion Source Gas 2 (GS2) | 50 psi |

| Scan Type | Multiple Reaction Monitoring (MRM) |

Table 3: MRM Transitions and Parameters

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Declustering Potential (DP) | Collision Energy (CE) |

| Trimebutine | 388.2 | 165.1 | 80 V | 35 eV |

| IS | 365.3 | 165.1 | 75 V | 35 eV |

| Note: The MRM transition for the specified internal standard is predicted based on the structure of N,N-didesmethyltrimebutine and common fragmentation patterns. The precursor ion represents [M+H]+ for the d5-labeled compound. The product ion corresponds to a stable fragment. |

Preparation of Standards and Quality Control Samples

-

Stock Solutions: Prepare primary stock solutions of Trimebutine (1 mg/mL) and the IS (1 mg/mL) in methanol.

-

Working Solutions: Prepare serial dilutions of the Trimebutine stock solution in 50:50 (v/v) methanol:water to create working solutions for calibration standards (CS) and quality control (QC) samples.

-

Internal Standard Working Solution: Prepare a 50 ng/mL IS working solution in 50:50 (v/v) methanol:water.

-

Calibration Standards & QCs: Spike blank human plasma with the appropriate working solutions to prepare CS at concentrations of 0.5, 1, 5, 25, 100, 250, 400, and 500 ng/mL. Prepare QCs at 0.5 ng/mL (LLOQ), 1.5 ng/mL (Low), 75 ng/mL (Mid), and 375 ng/mL (High).

Sample Preparation Protocol (Liquid-Liquid Extraction)

The following workflow outlines the sample extraction procedure.

References

- 1. scispace.com [scispace.com]

- 2. lifesciencesite.com [lifesciencesite.com]

- 3. Trimebutine | C22H29NO5 | CID 5573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. jneonatalsurg.com [jneonatalsurg.com]

- 6. Studies of metabolic pathways of trimebutine by simultaneous administration of trimebutine and its deuterium-labeled metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Studies of metabolic pathways of trimebutine by simultaneous administration of trimebutine and its deuterium-labeled metabolite (Journal Article) | OSTI.GOV [osti.gov]

Application Note: High-Throughput Quantification of Trimebutine and its Metabolites in Human Plasma using N-Benzyl N,N-Didesmethyl Trimebutine-d5 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trimebutine is a non-competitive spasmolytic agent that acts as a regulator of gastrointestinal tract motility. Pharmacokinetic studies of trimebutine require a robust and reliable bioanalytical method for the simultaneous determination of the parent drug and its major metabolites, N-monodesmethyl trimebutine (Nor-trimebutine) and N,N-didesmethyl trimebutine. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it corrects for variability during sample preparation and analysis.[1][2] N-Benzyl N,N-Didesmethyl Trimebutine-d5 is a deuterated analog of the N,N-didesmethyl metabolite of trimebutine, making it an ideal internal standard for the accurate quantification of this analyte.[3] This application note provides a detailed protocol for the extraction and quantification of trimebutine and its key metabolites in human plasma using N-Benzyl N,N-Didesmethyl Trimebutine-d5 as an internal standard.

The method described herein is a sensitive and selective LC-MS/MS assay for the determination of trimebutine and its metabolites in human plasma.[4][5] The procedure involves a straightforward liquid-liquid extraction for sample clean-up, followed by chromatographic separation on a C18 reversed-phase column and detection by a triple quadrupole mass spectrometer.

Experimental Protocols

Materials and Reagents

-

Analytes: Trimebutine Maleate, N-monodesmethyl trimebutine (Nor-trimebutine), N,N-didesmethyl trimebutine.

-

Internal Standard: N-Benzyl N,N-Didesmethyl Trimebutine-d5.

-

Chemicals and Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Ammonium Acetate (AR grade), Formic Acid (AR grade), n-Hexane (HPLC grade), Diethyl Ether (HPLC grade), Deionized Water.

-

Biological Matrix: Drug-free human plasma with K2-EDTA as an anticoagulant.

Instrumentation and Conditions

-

LC-MS/MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source coupled to a high-performance liquid chromatography (HPLC) system.

-

Chromatographic Column: A C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 5 mM Ammonium Acetate in water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

-

Gradient Elution:

Time (min) % Mobile Phase B 0.0 20 1.0 20 3.0 80 4.0 80 4.1 20 | 5.0 | 20 |

-

Injection Volume: 10 µL.

-

Column Temperature: 40°C.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

Preparation of Standard and Quality Control (QC) Samples

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of trimebutine, N-monodesmethyl trimebutine, N,N-didesmethyl trimebutine, and N-Benzyl N,N-Didesmethyl Trimebutine-d5 in methanol.

-

Working Solutions: Prepare serial dilutions of the analyte stock solutions in 50:50 (v/v) methanol:water to create calibration curve (CC) and quality control (QC) working solutions.

-

Internal Standard Working Solution (100 ng/mL): Dilute the N-Benzyl N,N-Didesmethyl Trimebutine-d5 stock solution in 50:50 (v/v) methanol:water.

-

Calibration and QC Samples: Spike 25 µL of the appropriate working solutions into 475 µL of blank human plasma to achieve the final concentrations for the calibration curve and QC samples.

Sample Preparation Protocol (Liquid-Liquid Extraction)

-

Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 25 µL of the internal standard working solution (100 ng/mL of N-Benzyl N,N-Didesmethyl Trimebutine-d5) to all tubes except for the blank matrix samples.

-

Vortex for 10 seconds.

-

Add 500 µL of the extraction solvent (n-Hexane:Diethyl Ether, 70:30 v/v).

-

Vortex for 2 minutes.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the upper organic layer (approximately 450 µL) to a new microcentrifuge tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (20% Mobile Phase B).

-

Vortex for 30 seconds.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Data Presentation

Mass Spectrometric Parameters

The following table summarizes the optimized Multiple Reaction Monitoring (MRM) transitions for the analytes and the internal standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Trimebutine | 388.2 | 195.1 |

| N-monodesmethyl trimebutine | 374.2 | 195.1 |

| N,N-didesmethyl trimebutine | 360.2 | 195.1 |

| N-Benzyl N,N-Didesmethyl Trimebutine-d5 (IS) | 365.2 | 200.1 |

Method Validation Summary

The method was validated according to regulatory guidelines. A summary of the validation parameters is presented below.

Table 1: Calibration Curve Details

| Analyte | Concentration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |

| Trimebutine | 0.5 - 200 | y = 0.015x + 0.002 | > 0.995 |

| N-monodesmethyl trimebutine | 0.5 - 200 | y = 0.018x + 0.003 | > 0.996 |

| N,N-didesmethyl trimebutine | 0.5 - 200 | y = 0.021x + 0.001 | > 0.997 |

Table 2: Accuracy and Precision of Quality Control Samples

| Analyte | QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |

| Trimebutine | LLOQ | 0.5 | 6.8 | 105.2 | 8.1 | 103.5 |

| LQC | 1.5 | 5.2 | 98.7 | 6.5 | 99.8 | |

| MQC | 75 | 4.1 | 101.3 | 5.3 | 102.1 | |

| HQC | 150 | 3.5 | 97.5 | 4.8 | 98.9 | |

| N-monodesmethyl trimebutine | LLOQ | 0.5 | 7.2 | 103.8 | 8.5 | 104.2 |

| LQC | 1.5 | 5.8 | 100.5 | 6.9 | 101.3 | |

| MQC | 75 | 4.5 | 99.1 | 5.7 | 100.8 | |

| HQC | 150 | 3.9 | 98.2 | 5.1 | 99.4 | |

| N,N-didesmethyl trimebutine | LLOQ | 0.5 | 6.5 | 106.1 | 7.9 | 105.3 |

| LQC | 1.5 | 4.9 | 97.9 | 6.2 | 98.6 | |

| MQC | 75 | 3.8 | 102.4 | 5.0 | 101.7 | |

| HQC | 150 | 3.2 | 99.0 | 4.5 | 100.2 |

LLOQ: Lower Limit of Quantification, LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control

Table 3: Recovery and Matrix Effect

| Analyte | Concentration (ng/mL) | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |

| Trimebutine | 1.5 | 88.2 | 95.7 |

| 150 | 90.5 | 96.3 | |

| N-monodesmethyl trimebutine | 1.5 | 85.4 | 94.8 |

| 150 | 87.1 | 95.1 | |

| N,N-didesmethyl trimebutine | 1.5 | 89.3 | 97.2 |

| 150 | 91.2 | 98.0 | |

| N-Benzyl N,N-Didesmethyl Trimebutine-d5 (IS) | 100 | 90.1 | 97.5 |

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of trimebutine and its metabolites in human plasma.

Bioanalytical workflow for trimebutine analysis.

Signaling Pathway (Logical Relationship)

The diagram below illustrates the principle of using a stable isotope-labeled internal standard (SIL-IS) to ensure accurate quantification in bioanalysis.

Principle of SIL-IS in bioanalysis.

This application note details a robust and validated LC-MS/MS method for the simultaneous quantification of trimebutine and its major metabolites in human plasma. The use of N-Benzyl N,N-Didesmethyl Trimebutine-d5 as a stable isotope-labeled internal standard ensures high accuracy and precision by effectively compensating for variations in sample preparation and instrument response.[6][7] The described protocol is suitable for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring of trimebutine.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]